molecular formula C30H24O6 B14240710 (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] CAS No. 252893-53-1

(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]

Cat. No.: B14240710
CAS No.: 252893-53-1
M. Wt: 480.5 g/mol
InChI Key: HXWHLSVUDWLQBC-UHFFFAOYSA-N
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Description

(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] is an organic compound characterized by a benzene ring substituted with three methoxyphenyl methanone groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] typically involves the reaction of benzene-1,3,5-triyl trichloride with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Functionalized benzene derivatives with various substituents.

Scientific Research Applications

(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

  • (Benzene-1,3,5-triyl)tris[(4-methoxyphenyl)methanone]
  • (Benzene-1,3,5-triyl)tris[(3-hydroxyphenyl)methanone]
  • (Benzene-1,3,5-triyl)tris[(3-chlorophenyl)methanone]

Comparison: Compared to its analogs, (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] is unique due to the presence of methoxy groups, which can influence its reactivity and interactions

Properties

CAS No.

252893-53-1

Molecular Formula

C30H24O6

Molecular Weight

480.5 g/mol

IUPAC Name

[3,5-bis(3-methoxybenzoyl)phenyl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C30H24O6/c1-34-25-10-4-7-19(16-25)28(31)22-13-23(29(32)20-8-5-11-26(17-20)35-2)15-24(14-22)30(33)21-9-6-12-27(18-21)36-3/h4-18H,1-3H3

InChI Key

HXWHLSVUDWLQBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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